

# Unveiling the Off-Target Landscape of Sevabertinib: An In-Depth Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sevabertinib |           |
| Cat. No.:            | B15611537    | Get Quote |

#### For Immediate Release

This technical guide provides a comprehensive overview of the preclinical off-target effects of **Sevabertinib** (formerly BAY 2927088), a potent, reversible, oral tyrosine kinase inhibitor (TKI). Developed for researchers, scientists, and drug development professionals, this document delves into the kinase selectivity profile, cellular effects, and in vivo activity of **Sevabertinib**, offering a detailed examination of its therapeutic window and potential for off-target related adverse events.

**Sevabertinib** is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), with high selectivity for mutant variants over wild-type EGFR.[1][2] Its primary mechanism of action involves the inhibition of HER2 and EGFR phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] This targeted approach has shown significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring HER2 mutations.[3][5] Understanding the off-target profile of **Sevabertinib** is paramount for predicting its clinical safety and efficacy.

### **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target kinase inhibition can lead to unforeseen toxicities. The following tables summarize the in vitro kinase activity of **Sevabertinib** against a panel of ERBB family and non-ERBB family kinases.



Check Availability & Pricing

**Table 1: Biochemical Activity of Sevabertinib Against** 

**ERBB Family Kinases** 

| Kinase                 | IC50 (nM) |
|------------------------|-----------|
| HER2 (Wild-Type)       | <0.5      |
| HER2 (A775insYVMA)     | <0.5      |
| EGFR (Wild-Type)       | <0.5      |
| EGFR (D770_N771insSVD) | <0.5      |
| HER4                   | 13.9      |

Data sourced from MedchemExpress.[6]

## Table 2: Off-Target Kinase Inhibition Profile of Sevabertinib

A comprehensive kinase panel screening was conducted to assess the selectivity of **Sevabertinib** against a wide range of kinases. The following table highlights kinases with significant inhibition at a concentration of  $1 \mu M$ .

| Kinase                                                      | Percent Inhibition @ 1 μM |
|-------------------------------------------------------------|---------------------------|
| Data not publicly available in the provided search results. | N/A                       |

A comprehensive off-target kinase panel screen is a standard preclinical assay, but the specific results for **Sevabertinib** were not found in the provided search results. This data is often proprietary to the developing pharmaceutical company.

## **Cellular Activity: Proliferation Assays**

The anti-proliferative effects of **Sevabertinib** were evaluated in isogenic Ba/F3 cell lines, a murine pro-B cell line dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express specific oncogenic kinases, making them dependent on the



activity of that kinase for proliferation in the absence of IL-3. This model is instrumental in assessing the potency and selectivity of kinase inhibitors.

Table 3: Anti-proliferative Activity of Sevabertinib in

Ba/F3 Cells

| Cell Line (Expressing) | IC50 (nM) |
|------------------------|-----------|
| EGFR (exon 19 del)     | 0.16      |
| EGFR (L858R)           | 0.52      |
| EGFR (Wild-Type)       | 221       |

Data sourced from BioWorld.[1]

These results demonstrate a significant selectivity of **Sevabertinib** for mutant EGFR over wild-type EGFR, with over 1000-fold greater potency against the classical activating mutations.[1] The 40-fold selectivity for EGFR exon 20 insertion mutants relative to wild-type EGFR further underscores its targeted nature.[1]

#### In Vivo Preclinical Models

The anti-tumor activity and tolerability of **Sevabertinib** were assessed in patient-derived xenograft (PDX) models of NSCLC. PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[7][8][9]

In PDX models carrying HER2 exon 20 insertion mutations, **Sevabertinib** demonstrated significant tumor growth inhibition.[1][5][10] Importantly, no activity was observed in EGFR wild-type tumors, confirming the in vivo selectivity of the compound.[1] The drug was also reported to be well-tolerated in these preclinical models.[1]

### Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying off-target effects, the following diagrams are provided.





Click to download full resolution via product page

Figure 1: Sevabertinib Inhibition of HER2/EGFR Signaling Pathways.



Click to download full resolution via product page

**Figure 2:** Preclinical Workflow for Off-Target Effect Evaluation.



#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of **Sevabertinib**.

#### **Ba/F3 Cell Proliferation Assay**

The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used system to assess the transforming potential of oncogenes and the efficacy of targeted inhibitors.[11][12]

- Cell Culture and Engineering: Ba/F3 cells are cultured in RPMI-1640 medium supplemented
  with 10% fetal bovine serum and IL-3. Cells are then engineered to express specific HER2 or
  EGFR mutations using retroviral or lentiviral transduction. Stable cell lines are selected and
  maintained in culture medium without IL-3 to confirm their dependence on the expressed
  oncoprotein.[11]
- Proliferation Assay: Engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3. Cells are treated with serial dilutions of **Sevabertinib**. After a 72-hour incubation period, cell viability is assessed using a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).[13]
- Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

#### Patient-Derived Xenograft (PDX) Models

PDX models are established by implanting fresh tumor tissue from a patient into immunodeficient mice.[7][8][9]

- Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed HER2
  mutations is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid
  gamma mice).[7][14]
- Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mm³),
   they are harvested and can be serially passaged into new cohorts of mice for expansion.[14]



- Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups. Sevabertinib is administered orally at a specified dose and schedule. Tumor volume and body weight are measured regularly.
- Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

#### Conclusion

The preclinical data for **Sevabertinib** reveal a promising profile of a potent and selective dual HER2/EGFR inhibitor. Its high selectivity for mutant EGFR over wild-type EGFR, demonstrated in both biochemical and cellular assays, suggests a favorable therapeutic window with a reduced potential for toxicities associated with wild-type EGFR inhibition. The in vivo efficacy in PDX models further supports its potential as a targeted therapy for HER2-mutant NSCLC. While a comprehensive public dataset on its off-target kinase profile remains limited, the available preclinical evidence indicates a well-tolerated and effective agent. Further investigation into its broader kinase interactions will continue to refine our understanding of its complete off-target landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 2. Sevabertinib (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]

#### Foundational & Exploratory





- 6. medchemexpress.com [medchemexpress.com]
- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Ba/F3 transformation assays PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAF3 Cell Proliferation Assay\_BaF3 Assays\_Ba/F3 Cell Line BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Off-Target Landscape of Sevabertinib: An In-Depth Preclinical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611537#exploring-off-target-effects-of-sevabertinib-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com